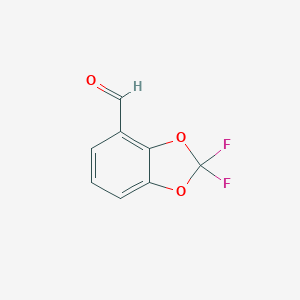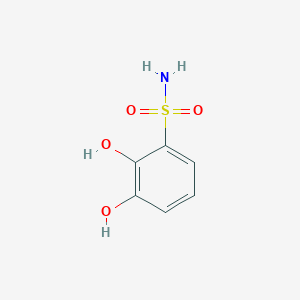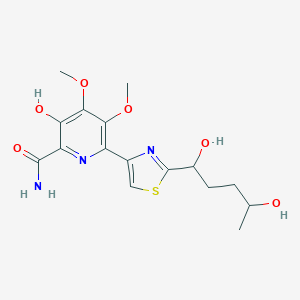
Karnamicin A1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Karnamicin A1 is a natural product isolated from the fermentation broth of Streptomyces karnatakensis. It belongs to the family of macrolide antibiotics and has a unique molecular structure that distinguishes it from other macrolides. Karnamicin A1 has been the subject of extensive research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of Karnamicin A1 involves the inhibition of protein synthesis in bacterial and fungal cells. It binds to the 50S subunit of the bacterial and fungal ribosome, thereby preventing the formation of peptide bonds. This leads to the inhibition of protein synthesis and ultimately, the death of the bacterial or fungal cell.
Biochemical and Physiological Effects:
Karnamicin A1 has been shown to have several biochemical and physiological effects. It has been found to be a potent inhibitor of bacterial and fungal growth. It has also been shown to have a selective cytotoxic effect on cancer cells. Karnamicin A1 has been found to be non-toxic to normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Karnamicin A1 in lab experiments is its broad-spectrum activity against bacterial and fungal strains. It has also been found to be effective against drug-resistant strains. However, one of the limitations of using Karnamicin A1 in lab experiments is its low solubility in aqueous solutions, which can limit its efficacy.
Direcciones Futuras
There are several future directions for the research on Karnamicin A1. One direction is to explore its potential as a therapeutic agent for cancer treatment. Another direction is to investigate its potential as a treatment for drug-resistant bacterial and fungal infections. Additionally, there is a need to develop more efficient synthesis methods for Karnamicin A1 to increase its availability for research and potential therapeutic use.
Conclusion:
In conclusion, Karnamicin A1 is a natural product with potential therapeutic applications. Its unique molecular structure and broad-spectrum activity against bacterial and fungal strains make it a promising candidate for further research. The development of more efficient synthesis methods and exploration of its potential as a therapeutic agent for cancer treatment and drug-resistant infections are important future directions for research on Karnamicin A1.
Métodos De Síntesis
The synthesis of Karnamicin A1 is a complex process that involves several steps. The first step is the isolation of the compound from the fermentation broth of Streptomyces karnatakensis. The isolated compound is then purified through chromatography techniques. The final step involves the characterization of the compound through various spectroscopic techniques such as NMR, IR, and MS.
Aplicaciones Científicas De Investigación
Karnamicin A1 has been the subject of extensive research due to its potential therapeutic applications. It has been shown to have antibacterial, antifungal, and anticancer properties. Karnamicin A1 has been found to be effective against a wide range of bacterial and fungal strains, including drug-resistant strains. It has also been shown to have a selective cytotoxic effect on cancer cells.
Propiedades
Número CAS |
122535-48-2 |
|---|---|
Fórmula molecular |
C16H21N3O6S |
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
6-[2-(1,4-dihydroxypentyl)-1,3-thiazol-4-yl]-3-hydroxy-4,5-dimethoxypyridine-2-carboxamide |
InChI |
InChI=1S/C16H21N3O6S/c1-7(20)4-5-9(21)16-18-8(6-26-16)10-13(24-2)14(25-3)12(22)11(19-10)15(17)23/h6-7,9,20-22H,4-5H2,1-3H3,(H2,17,23) |
Clave InChI |
SLHFLIRMJMBREN-UHFFFAOYSA-N |
SMILES |
CC(CCC(C1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O)O |
SMILES canónico |
CC(CCC(C1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



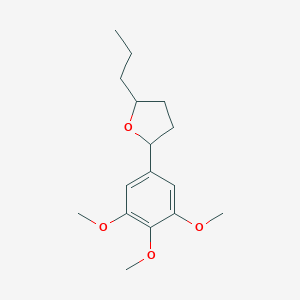

![1-Methyltetrahydropyrazolo[1,2-c][1,3,4]oxadiazin-8(1H)-imine](/img/structure/B53412.png)
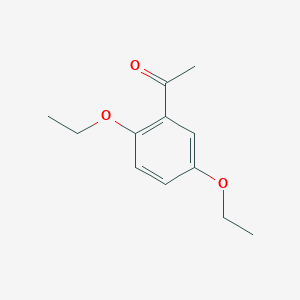


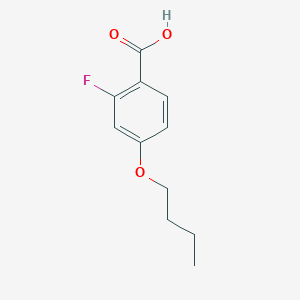
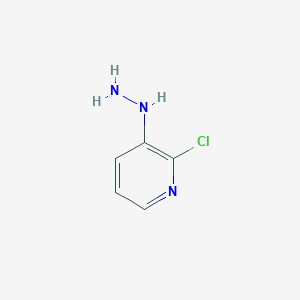
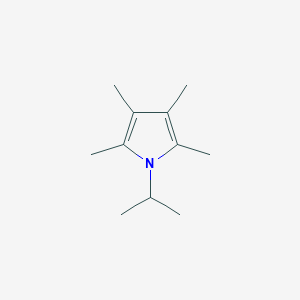
![(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol](/img/structure/B53426.png)


